3-Amino-5-mercapto-1,2,4-triazole

Catalog No.
S609673
CAS No.
16691-43-3
M.F
C2H4N4S
M. Wt
116.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-mercapto-1,2,4-triazole

CAS Number

16691-43-3

Product Name

3-Amino-5-mercapto-1,2,4-triazole

IUPAC Name

5-amino-1,2-dihydro-1,2,4-triazole-3-thione

Molecular Formula

C2H4N4S

Molecular Weight

116.15 g/mol

InChI

InChI=1S/C2H4N4S/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7)

InChI Key

WZUUZPAYWFIBDF-UHFFFAOYSA-N

SMILES

C1(=NC(=S)NN1)N

Synonyms

3-amino-5-mercapto-1,2,4-triazole

Canonical SMILES

C1(=NC(=S)NN1)N

Isomeric SMILES

C1(=NC(=NN1)S)N

The exact mass of the compound 3-Amino-5-mercapto-1,2,4-triazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145149. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Amino-5-mercapto-1,2,4-triazole (CAS: 16691-43-3), commonly referred to as AMTT, is a heterocyclic compound characterized by the presence of both an exocyclic amine and a thiol group on a 1,2,4-triazole core. In industrial and advanced research procurement, this bifunctionality makes it a chemisorptive agent and synthetic precursor. Unlike mono-functional azoles, AMTT forms multi-dentate metal-organic coordination layers on copper, aluminum, and noble metal nanoparticles. Its primary commercial value lies in its performance as a quasi-stable corrosion inhibitor in saline environments, a stabilizing ligand for SERS probes, and a building block for synthesizing Schiff bases and conductive polymer composites [1].

Substituting AMTT with standard industry inhibitors like benzotriazole (BTA), 2-mercaptobenzothiazole (MBT), or mono-functional analogs like 3-amino-1,2,4-triazole compromises protective film durability. Standard azoles typically form reversible bonds on metal surfaces; in dynamic fluid environments or during temporary inhibitor depletion, these films rapidly desorb, leading to a complete loss of corrosion protection. The synergistic presence of both the -NH2 and -SH groups on the triazole ring of AMTT enables quasi-irreversible chemisorption. This multi-dentate binding prevents rapid desorption on aerospace alloys and marine copper-nickel systems, while also providing the necessary sulfur linkage for spontaneous assembly on gold/silver core-shell nanoparticles—a mechanism that simple amines or non-thiolated triazoles cannot replicate [1].

Film Durability and Desorption Resistance in Inhibitor-Depleted Environments

A 2025 mechanistic study evaluated the stability of protective films on AA2024-T3 aluminum alloy by exposing the metal to 1 mM of various inhibitors for 24 hours, followed by a 3-day exposure to 0.1 M NaCl with no inhibitor present. While industry standards such as benzotriazole (BTA), 2-mercaptobenzothiazole (MBT), and 3-amino-1,2,4-triazole suffered a complete loss of previously gained corrosion inhibition, 3-amino-5-mercapto-1,2,4-triazole maintained a quasi-stable film, retaining 42% inhibition efficiency even after three days in the depleted environment [1].

Evidence DimensionRetained inhibition efficiency after 3 days in inhibitor-free 0.1 M NaCl
Target Compound Data42% retained inhibition efficiency
Comparator Or Baseline0% retained efficiency (complete loss of protection) for BTA, MBT, and 3-amino-1,2,4-triazole
Quantified Difference42% absolute retention advantage, demonstrating quasi-irreversible chemisorption
ConditionsAA2024-T3 alloy, initial 1 mM inhibitor exposure (24h), followed by 3 days in 0.1 M NaCl

For industrial procurement, this proves that AMTT creates a more durable protective film that survives dynamic fluid flows or temporary under-dosing better than standard reversible inhibitors.

Inhibition Efficiency via Multi-Dentate Binding on Cu-Ni Alloys

In a comparative evaluation of triazole derivatives for protecting CuNi 90/10 marine alloys in 3.5 wt.% NaCl (simulated seawater), AMTT outperformed its non-thiolated analogs. At a concentration of 1 mM, AMTT achieved an inhibition effectiveness of over 98%, whereas unsubstituted 1,2,4-triazole and 3-amino-1,2,4-triazole exhibited lower surface coverage and higher corrosion current densities due to weaker physisorption [1].

Evidence DimensionMaximum corrosion inhibition efficiency in simulated seawater
Target Compound Data>98% efficiency at 1 mM concentration
Comparator Or BaselineLower efficiencies and higher corrosion current densities for unsubstituted 1,2,4-triazole and 3-amino-1,2,4-triazole
Quantified DifferenceNear-complete surface passivation (>98%) achieved exclusively by the thiolated derivative
ConditionsCuNi 90/10 alloy in 3.5 wt.% NaCl solution

Buyers selecting inhibitors for marine or high-salinity cooling systems can use AMTT over basic triazoles to achieve maximum surface passivation at low millimolar concentrations.

Spontaneous Assembly and SERS Activity on Core-Shell Nanoparticles

The specific chemical structure of AMTT makes it a reporter and linker molecule for surface-enhanced Raman scattering (SERS). Research synthesizing Ag, Au, and Ag@Au core-shell nanoparticles demonstrated that while standard dyes like Rhodamine 6G favored pure Ag NPs, the thiol functionality of AMTT allowed spontaneous assembly on Ag@Au core-shell structures. This yielded high Raman enhancement activity and protected the silver core from oxidative etching in high-salt environments[1].

Evidence DimensionNanoparticle assembly and SERS enhancement compatibility
Target Compound DataHigh Raman activity and stable spontaneous assembly on Ag@Au core-shell NPs
Comparator Or BaselineRhodamine 6G (standard dye), which favored pure Ag NPs and lacked stabilizing thiol-metal interactions
Quantified DifferenceEnabled stable SERS detection and oxidative protection of bimetallic probes in high-salt media
ConditionsAg, Au, and Ag@Au nanoparticles in chloride-containing electrolytes

For diagnostic and sensor manufacturing, AMTT is utilized for functionalizing bimetallic nanoparticles, providing both a SERS signal and structural stabilization against oxidation.

Advanced Marine and Aerospace Corrosion Inhibitors

AMTT is utilized for formulating anti-corrosion additives for AA2024-T3 aluminum and CuNi 90/10 alloys. Its ability to form a quasi-stable, desorption-resistant film makes it perform better than benzotriazole (BTA) in dynamic fluid environments, such as marine cooling systems or aerospace components exposed to saline conditions [1].

SERS Sensor and Diagnostic Probe Manufacturing

In the production of biological sensors, AMTT serves as a bifunctional reporter molecule and stabilizing ligand. Its thiol group anchors to Ag@Au core-shell nanoparticles, preventing oxidative etching in high-salt biological assays while providing a distinct Raman signal [2].

Synthesis of Bioactive Schiff Base Complexes

AMTT acts as a precursor for pharmaceutical and agricultural research. The exocyclic amine condenses with aromatic aldehydes to form Schiff bases, while the triazole-thiol core remains intact to coordinate with transition metals, yielding antibacterial and antifungal coordination complexes [3].

Functionalized Graphene Oxide Aptasensors

For electrochemical diagnostics, polymerized AMTT is used to modify graphene oxide composites. The resulting matrix provides electrocatalytic performance and stable anchoring for gold nanoparticles, enabling sandwich-type aptasensors with limits of detection as low as 0.3 ng/mL for lipocalin-2 [4].

Physical Description

DryPowder

XLogP3

-0.8

Appearance

Powder

UNII

353F2D8L1Z

GHS Hazard Statements

Aggregated GHS information provided by 101 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (57.43%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16691-43-3

Wikipedia

5-amino-1,2-dihydro-3H-1,2,4-triazole-3-thione

General Manufacturing Information

Agriculture, forestry, fishing and hunting
Pesticide, fertilizer, and other agricultural chemical manufacturing
3H-1,2,4-Triazole-3-thione, 5-amino-1,2-dihydro-: ACTIVE
Kok et al. Discovery of small-molecule enzyme activators by activity-based protein profiling. Nature Chemical Biology, doi: 10.1038/s41589-020-0555-4, published online 8 June 2020

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